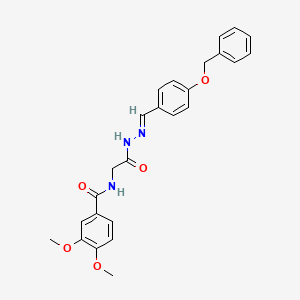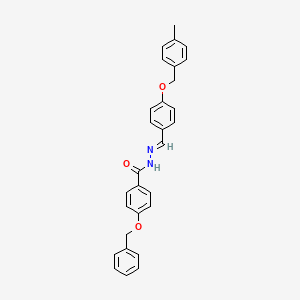![molecular formula C22H19N3O7 B11558200 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11558200.png)
3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenyl, nitrofuran, and dimethylphenoxyacetamido groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its corresponding acyl chloride. This intermediate reacts with 3-aminophenyl 5-nitrofuran-2-carboxylate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. Industrial methods may also employ alternative solvents and catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrofuran group can be reduced to an amine under specific conditions.
Substitution: The phenyl and dimethylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions vary depending on the specific substitution but often involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran group typically yields nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitrofuran group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibiotics and antifungal agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate involves its interaction with biological targets, such as enzymes and cellular structures. The nitrofuran group is known to interfere with bacterial and fungal cell wall synthesis, leading to cell death. The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)ethylamine hydrochloride: Shares the dimethylphenoxy group but differs in its overall structure and applications.
Indole derivatives: Contain similar aromatic structures and are known for their diverse biological activities.
Uniqueness
3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H19N3O7 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C22H19N3O7/c1-14-5-3-6-15(2)21(14)30-13-19(26)24-23-12-16-7-4-8-17(11-16)31-22(27)18-9-10-20(32-18)25(28)29/h3-12H,13H2,1-2H3,(H,24,26)/b23-12+ |
InChI Key |
PWCPIMBAGSTDFD-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11558120.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11558129.png)
![2-(4-Methylphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11558133.png)

![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11558135.png)

![2-(4-Methylbenzenesulfonamido)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide](/img/structure/B11558140.png)
![2,2-diphenyl-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11558141.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558148.png)
![2-(3-Methylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11558151.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide](/img/structure/B11558159.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11558176.png)
![4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11558180.png)
![6'-amino-5-chloro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11558189.png)
